3-[(1Z)-(diethylamino)(methoxy)methylidene]-1-(3-ethoxypropyl)thiourea
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Description
3-[(1Z)-(diethylamino)(methoxy)methylidene]-1-(3-ethoxypropyl)thiourea is a useful research compound. Its molecular formula is C12H25N3O2S and its molecular weight is 275.41 g/mol. The purity is usually 95%.
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Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: It can be reduced to form corresponding amines or thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups like the methoxy or ethoxy groups can be replaced.
Addition: It can also undergo addition reactions with electrophiles, such as alkylation or acylation.
Common Reagents and Conditions
For oxidation reactions, common reagents include hydrogen peroxide (H₂O₂) and peracids.
Reduction reactions can be carried out using reducing agents like lithium aluminium hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Nucleophilic substitution reactions often employ bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) as catalysts.
Addition reactions may utilize electrophiles such as alkyl halides or acyl chlorides under mild conditions.
Major Products
Oxidation reactions typically produce sulfoxides or sulfones.
Reduction reactions yield amines or thiols.
Substitution reactions result in compounds with modified functional groups, such as ethers or esters.
Addition reactions form alkylated or acylated derivatives.
Scientific Research Applications: : 3-[(1Z)-(diethylamino)(methoxy)methylidene]-1-(3-ethoxypropyl)thiourea has found numerous applications across various scientific disciplines:
Chemistry: : Used as a precursor or intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable tool for developing new chemical reactions and methodologies.
Biology: : Investigated for its potential as a biochemical probe. The compound's structure allows it to interact with specific biological targets, aiding in the study of enzymatic mechanisms and protein-ligand interactions.
Medicine: : Explored for its therapeutic potential. Its ability to modulate biological pathways suggests possible applications in drug discovery and development.
Industry: : Utilized in the production of specialty chemicals and materials. Its unique reactivity profile enables the synthesis of tailored compounds for specific industrial applications.
Mechanism of Action: : The mechanism by which this compound exerts its effects is based on its ability to interact with molecular targets through various pathways:
Molecular Targets: : The compound may bind to enzymes, receptors, or nucleic acids, influencing their activity or function. This binding can be reversible or irreversible, depending on the nature of the interaction.
Pathways Involved: : It can modulate signaling pathways, affect gene expression, or alter metabolic processes. The specific pathways involved depend on the context of its application, whether in a biological or chemical setting.
Comparison with Similar Compounds: : When compared to other thiourea derivatives, this compound stands out due to its unique combination of functional groups and reactivity:
Similar Compounds: : Compounds such as N,N'-diethylthiourea, N-ethyl-N'-methylthiourea, and 1,3-diethylthiourea share structural similarities but differ in their specific functional groups and reactivity profiles.
Uniqueness: : The presence of the diethylamino, methoxy, and ethoxypropyl groups in this compound gives it a distinct set of chemical and biological properties. These groups enable unique interactions and reactivity that are not observed in other similar compounds, making it a valuable compound for specialized applications.
Properties
IUPAC Name |
methyl N'-(3-ethoxypropylcarbamothioyl)-N,N-diethylcarbamimidate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3O2S/c1-5-15(6-2)12(16-4)14-11(18)13-9-8-10-17-7-3/h5-10H2,1-4H3,(H,13,18)/b14-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USGWPTVMQZYQLR-OWBHPGMISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=NC(=S)NCCCOCC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)/C(=N/C(=S)NCCCOCC)/OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3O2S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.41 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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